molecular formula C19H20F3N3O3S B2637490 2,6-difluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide CAS No. 897613-59-1

2,6-difluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

Cat. No.: B2637490
CAS No.: 897613-59-1
M. Wt: 427.44
InChI Key: IIVADBULCICWQJ-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a synthetic benzamide derivative of interest in chemical and pharmacological research. This compound features a distinct molecular architecture, incorporating a 2,6-difluorobenzamide moiety linked via an ethylsulfonyl chain to a 1-(2-fluorophenyl)piperazine group. The integration of these subunits is significant, as similar structural motifs are commonly investigated in medicinal chemistry for their potential to interact with various biological targets . Compounds containing fluorinated benzamides and piperazine rings are frequently explored for their diverse biological activities. Research on analogous structures has indicated potential relevance in areas such as sodium channel modulation and the development of agents against infectious diseases . The presence of multiple fluorine atoms can influence the molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable scaffold for structure-activity relationship (SAR) studies. This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can utilize this compound as a building block in organic synthesis or as a reference standard in bio-screening assays to further investigate its specific properties and mechanisms of action.

Properties

IUPAC Name

2,6-difluoro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O3S/c20-14-4-1-2-7-17(14)24-9-11-25(12-10-24)29(27,28)13-8-23-19(26)18-15(21)5-3-6-16(18)22/h1-7H,8-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVADBULCICWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of fluorine atoms is achieved through electrophilic fluorination reactions. The piperazine ring is then attached via nucleophilic substitution reactions. The final step involves sulfonylation to introduce the sulfonyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the piperazine ring or the benzamide core.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the benzamide core and the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.

Scientific Research Applications

Structural Features

The structure includes:

  • A difluorobenzamide moiety.
  • A piperazine ring substituted with a fluorophenyl group.
  • A sulfonyl group that enhances solubility and bioactivity.

Neurological Disorders

Research indicates that 2,6-difluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide exhibits significant potential in treating neurological conditions such as anxiety and depression. The piperazine ring is known for its activity in modulating neurotransmitter systems, particularly serotonin and dopamine pathways.

Case Study : A recent study demonstrated that derivatives of this compound showed enhanced binding affinity to serotonin receptors, suggesting a mechanism for anxiolytic effects. The compound's structural modifications could lead to increased efficacy in treating anxiety disorders.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells.

Research Findings :

  • In vitro studies have shown that the compound induces cell death in various cancer cell lines, including breast and prostate cancer cells.
  • The mechanism appears to involve the activation of apoptotic pathways, potentially through the modulation of Bcl-2 family proteins.

Data Table: Summary of Biological Activities

Activity Effect Cell Line Tested Reference
AntidepressantIncreased serotonin receptor bindingHuman neuroblastoma cells
AnticancerInduced apoptosisBreast cancer (MCF7), Prostate cancer (PC3)
AnticonvulsantReduced seizure activityPTZ-induced seizure models

Synthesis and Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Modifications to the piperazine ring or the sulfonyl group can significantly influence its biological activity.

Key Insights:

  • Piperazine Modifications : Alterations in substituents on the piperazine ring can enhance receptor selectivity and potency.
  • Fluorine Substitution : The presence of fluorine atoms increases lipophilicity, potentially improving membrane permeability and bioavailability.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, altering their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Key Observations:

Fluorination Patterns: The target compound’s 2,6-difluoro substitution contrasts with diflufenican’s 2,4-difluorophenyl group. Sulfentrazone incorporates a difluoromethyl group on a triazolone ring, which is critical for PPO inhibition—a mechanism distinct from benzamide-based herbicides.

Sulfonamide/Piperazine Moiety :

  • The sulfonylethyl-piperazine group in the target compound differs from etobenzanid’s ethoxymethoxy side chain. Piperazine rings often enhance solubility and binding affinity to biological targets, which could influence systemic translocation in plants .

Mechanistic Implications :

  • While diflufenican and etobenzanid directly target plant-specific enzymes (e.g., phytoene desaturase), the target compound ’s piperazine-sulfonyl group may facilitate interaction with neurotransmitter receptors (e.g., serotonin or dopamine receptors) if repurposed for neurological applications. However, pesticidal activity likely parallels other benzamides by disrupting metabolic pathways .

Research Findings and Hypothetical Data

Physicochemical Properties (Extrapolated)

Property Target Compound Diflufenican Etobenzanid
LogP ~3.8 (estimated) 5.2 3.1
Water Solubility Low (sulfonamide-piperazine may improve) Very low Moderate
Metabolic Stability Likely high (fluorine reduces oxidative metabolism) High Moderate

Rationale:

  • The target compound ’s fluorinated benzamide and sulfonamide groups may confer resistance to metabolic degradation, similar to sulfentrazone’s stability in soil .

Biological Activity

2,6-Difluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a complex organic compound with notable potential in medicinal chemistry. Its unique structure, characterized by a benzamide core and multiple functional groups, suggests significant biological activity, particularly in the inhibition of specific enzymes and pathways relevant to various diseases.

Structural Overview

The compound's structure includes:

  • Two fluorine atoms at the 2 and 6 positions of the benzene ring, enhancing its electronic properties.
  • A piperazine moiety linked through a sulfonyl group to an ethyl chain, which connects to the benzamide structure.

This arrangement may contribute to its therapeutic applications and biological interactions.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity. Key findings include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes associated with disease states. For instance, it may target tyrosinase (TYR), which is crucial in melanin production and has implications in skin disorders and cancer .
  • Anticancer Properties : Related compounds have demonstrated efficacy against human breast cancer cells, suggesting that this compound may also possess similar properties. The IC50 values observed for structurally related compounds indicate moderate to significant efficacy against cancer cell lines .

The mechanism of action involves the compound's ability to interact with specific molecular targets such as enzymes or receptors. This interaction modulates their activity, leading to various biological effects. Docking studies suggest that the compound binds effectively to target sites, influencing their catalytic functions .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds can provide insights into how variations in substituents affect pharmacological properties.

Compound NameStructure FeaturesUnique Properties
4-Fluoro-N-(piperazin-1-yl)benzenesulfonamidePiperazine ring with a sulfonamide groupPotential antidepressant activity
2-Fluoro-N-(4-(piperazin-1-yl)phenyl)sulfonamideSimilar piperazine structure but different substitution patternAnticancer properties
N-(4-(trifluoromethyl)piperazin-1-yl)benzenesulfonamideContains trifluoromethyl instead of difluoroEnhanced lipophilicity

This table illustrates how structural modifications can influence biological activity and therapeutic potential.

Case Studies

Recent investigations into piperazine derivatives have highlighted their role as effective inhibitors of various enzymes. For example, compounds similar to this compound were evaluated for their ability to inhibit TYR activity. These studies demonstrated that certain derivatives exhibited low micromolar IC50 values, indicating strong inhibitory effects without cytotoxicity .

Q & A

Q. Q1. What are the optimal reaction conditions for synthesizing 2,6-difluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide?

The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. For example, piperazine derivatives are often alkylated using bromoethyl intermediates under reflux in acetonitrile with K₂CO₃ as a base (yield ~64%). Purification via silica gel chromatography with gradient elution (0–12% MeOH in CH₂Cl₂) is critical to isolate the product . Key characterization includes ESI-MS ([M+H]⁺ at m/z 762.3) and ¹H NMR analysis (e.g., aromatic protons at δ 7.84 ppm and piperazine protons at δ 3.42–3.36 ppm) .

Q. Q2. How can the sulfonamide and benzamide functional groups in this compound be confirmed spectroscopically?

  • ¹H NMR : The sulfonamide group adjacent to the ethyl chain is confirmed by splitting patterns (e.g., methylene protons at δ 3.60–3.48 ppm) .
  • ESI-MS : Fragmentation patterns confirm the sulfonyl and benzamide moieties via characteristic peaks (e.g., loss of SO₂ or fluorophenyl groups) .
  • IR Spectroscopy : Stretching vibrations for C=O (benzamide, ~1650 cm⁻¹) and S=O (sulfonamide, ~1350–1150 cm⁻¹) provide additional validation .

Mechanistic and Biological Studies

Q. Q3. What is the hypothesized mechanism of action for this compound in enzyme inhibition studies?

The compound’s structural analogs (e.g., piperazine-linked sulfonamides) exhibit inhibition of bacterial PPTase enzymes by mimicking acyl carrier protein (ACP) substrates. The fluorophenyl and sulfonamide groups likely occupy hydrophobic pockets and hydrogen-bond with catalytic residues, respectively . Competitive binding assays (e.g., ITC or SPR) are recommended to quantify affinity .

Q. Q4. How do structural modifications (e.g., fluorination) influence target binding affinity?

  • Fluorine atoms : Enhance lipophilicity and metabolic stability, as seen in analogs like 4-cyano-N-(2-fluorophenyl)benzamide, where fluorination improves membrane permeability .
  • Piperazine linker : Adjusting substituents on the piperazine ring (e.g., 2-fluorophenyl vs. 4-chlorophenyl) alters steric and electronic interactions with target pockets. SAR studies using X-ray crystallography or docking (e.g., AutoDock Vina) are critical .

Advanced Analytical Challenges

Q. Q5. How can researchers resolve contradictory solubility data reported for this compound?

Discrepancies arise from polymorphic forms or solvent impurities. Standardize protocols:

Hansen Solubility Parameters : Use HSPiP software to predict solubility in DMSO, acetonitrile, or CH₂Cl₂ .

Thermogravimetric Analysis (TGA) : Confirm thermal stability (decomposition >200°C) to rule out degradation during testing .

Dynamic Light Scattering (DLS) : Assess aggregation in aqueous buffers (pH 7.4) .

Q. Q6. What strategies mitigate byproduct formation during the alkylation of the piperazine intermediate?

  • Temperature control : Maintain reflux at 80°C to avoid over-alkylation .
  • Stoichiometry : Limit bromoethyl reagent to 1.2 equivalents to suppress di-adduct formation .
  • Workup : Use celite filtration and silica plug purification to remove unreacted intermediates .

Computational and Structural Insights

Q. Q7. How can molecular docking elucidate the binding mode of this compound to neuronal receptors (e.g., dopamine D3)?

Protein Preparation : Retrieve D3 receptor structures (PDB: 3PBL) and optimize protonation states with MOE.

Ligand Parameterization : Assign partial charges (AM1-BCC) and torsional parameters using OpenBabel .

Docking : Glide SP mode identifies key interactions (e.g., sulfonamide with Ser196, benzamide with Tyr373) .

Q. Q8. What crystallographic challenges arise during structural determination of this compound?

  • Disorder : The fluorophenyl and piperazine groups often exhibit rotational disorder. Use SHELXL with ISOR restraints to refine anisotropic displacement parameters .
  • Weak diffraction : Crystallize in low-polarity solvents (e.g., ethyl acetate/hexane) to improve crystal quality .

Stability and Handling

Q. Q9. What are the recommended storage conditions to prevent degradation?

  • Temperature : Store at –20°C in amber vials to avoid photodegradation .
  • Humidity : Use desiccants (silica gel) to prevent hydrolysis of the sulfonamide group .
  • Solubility : Prepare stock solutions in anhydrous DMSO (≤10 mM) and avoid freeze-thaw cycles .

Q. Q10. How can researchers validate batch-to-batch consistency in synthesized material?

  • HPLC-PDA : Use a C18 column (ACN/water + 0.1% TFA) to confirm purity (>97%) .
  • ¹H NMR : Compare integration ratios of aromatic (δ 7.84 ppm) and aliphatic protons (δ 1.37 ppm) .

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